Propylnaphthalenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylnaphthalenesulphonic acid is an organic compound belonging to the class of naphthalene sulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring, which is further substituted with a propyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propylnaphthalenesulphonic acid can be synthesized through the sulfonation of propylnaphthalene. The process typically involves the reaction of propylnaphthalene with concentrated sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes sulfonation, neutralization, and purification steps. Sulfuric acid is continuously added to propylnaphthalene, followed by neutralization with a base such as sodium hydroxide. The resulting product is then purified through filtration and drying to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Propylnaphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Propylnaphthalenesulphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propylnaphthalenesulphonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules. This interaction can influence the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Propylnaphthalenesulphonic acid can be compared with other naphthalene sulfonic acids, such as:
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
- p-Toluenesulfonic acid
Uniqueness: The presence of the propyl group in this compound distinguishes it from other naphthalene sulfonic acids. This substitution can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where other naphthalene sulfonic acids may not be as effective .
Eigenschaften
CAS-Nummer |
344739-11-3 |
---|---|
Molekularformel |
C13H14O3S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
2-propylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
FWMKPJYJDJSEHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.